

Structure-Activity Relationship of Flometoquin Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Flometoquin*

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Flometoquin, a novel insecticide with a unique phenoxy-quinoline scaffold, has demonstrated potent and rapid action against a range of economically important insect pests, particularly thrips.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **flometoquin** derivatives, offering a valuable resource for the development of new and improved insecticidal agents. The document summarizes key quantitative data, details experimental protocols for synthesis and bioassays, and visualizes critical pathways and relationships.

Core Structure and Mechanism of Action

Flometoquin, chemically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, was discovered through collaborative research between Nippon Kayaku and Meiji Seika Kaisha, Ltd. (now Mitsui Chemicals Crop & Life Solutions, Inc.).[1][2] The primary mode of action of **flometoquin** is the inhibition of the mitochondrial electron transport chain.[4] Specifically, its deacylated metabolite, FloMet, is a potent inhibitor of mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase) at the Qi site.[5][6][7] This disruption of cellular respiration leads to a rapid knockdown effect in target insects.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the **flometoquin** scaffold have elucidated key structural features essential for its insecticidal activity. The following sections and tables summarize the impact of substitutions at various positions of the quinoline ring and the phenoxy moiety.

Table 1: SAR of Substitutions at Positions 2 and 4 of the Quinoline Ring

Compound ID	R2 Substituent	R4 Substituent	LC50 (mg/L) against <i>P. xylostella</i>	LC50 (mg/L) against <i>F. occidentalis</i>
cpd8	Ethyl	Acyloxy	Data not available	Data not available
cpd9	Butyl	Acyloxy	Reduction in activity	Reduction in activity
cpd10	Ethyl	Acyloxy	Optimal activity	Optimal activity
cpd11	Ethyl	Butyl	Loss of activity	Loss of activity

Source: Adapted from Kobayashi et al., 2023.[1]

Key Findings:

- An ethyl group at the R2 position and an acyloxy group at the R4 position were found to be optimal for insecticidal activity against *Plutella xylostella* and *Frankliniella occidentalis*.
- Increasing the bulkiness of the substituents at either position, such as replacing ethyl with a butyl group at R2 (cpd9) or replacing the acyloxy group with a butyl group at R4 (cpd11), resulted in a significant reduction or complete loss of activity.

Table 2: SAR of Substitutions at Positions 5 and 7 and the 6-Phenoxy Ring

Compound ID	R5 Substituent	R7 Substituent	6-Phenoxy Substituent (at 4' position)	Relative Activity against <i>F. occidentalis</i> , <i>B. tabaci</i> , and <i>T. palmi</i>
cpd23	H	H	4'-trifluoromethoxy	High activity
cpd24-27	Various	Various	4'-trifluoromethoxy	Lower activity than cpd23
cpd32	CH3	CH3	4'-trifluoromethoxy	Among the best activity
cpd3 (Flometoquin)	CH3	CH3	4'-trifluoromethoxy	Among the best activity

Source: Adapted from Kobayashi et al., 2023.[1]

Key Findings:

- The 4'-trifluoromethoxy substituent on the 6-phenoxy ring is a critical structural feature for high insecticidal activity.
- The combination of methyl groups at both the R5 and R7 positions of the quinoline ring, as seen in **flometoquin** (cpd3) and cpd32, demonstrated the highest efficacy against a range of pests including *F. occidentalis*, *B. tabaci*, and *T. palmi*.
- While 5-trifluoromethyl quinoline derivatives showed high activity, they were associated with high mammalian acute toxicity and phytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **flometoquin** derivatives and the bioassays used to evaluate their insecticidal activity, based on published literature.

Synthesis of Flometoquin Derivatives

The synthesis of **flometoquin** and its derivatives is typically achieved through the cyclization of an appropriately substituted aniline with a β -ketoester, followed by modification of the resulting 4-hydroxyquinoline intermediate.

General Procedure for the Synthesis of the Quinoline Core:

- A solution of a substituted aniline (e.g., 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline), an ethyl β -ketoester (e.g., ethyl 2-methyl-3-oxopentanoate), and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., xylene) is heated under reflux for several hours (e.g., 10 hours).[\[1\]](#)
- The reaction mixture is cooled, and the precipitated product, a mixture of quinoline isomers, is collected by filtration.[\[1\]](#)
- The isomers can be separated by standard chromatographic techniques.

Final Acylation Step for **Flometoquin**:

- The 4-hydroxyquinoline intermediate is dissolved in a suitable solvent.
- An acylating agent, such as methyl chloroformate, is added in the presence of a base to yield the final carbonate ester derivative.

Note: For detailed, step-by-step synthesis of specific derivatives, refer to the supplementary information of Kobayashi et al., 2023 and relevant patents.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Insecticidal Bioassays

The insecticidal activity of **flometoquin** derivatives is evaluated against key pests such as the diamondback moth (*Plutella xylostella*) and the western flower thrips (*Frankliniella occidentalis*).

Leaf-Dip Bioassay for *Plutella xylostella*

- Test Solutions: The test compounds are formulated as emulsifiable concentrates (e.g., 5% EC) and diluted with water to various concentrations.[\[10\]](#)

- Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a short duration (e.g., 10 seconds) with gentle agitation and then allowed to air dry.[11]
- Insect Exposure: Second-instar larvae of *P. xylostella* are placed on the treated leaf discs in a petri dish or a similar container.[11] A minimum of four replicates with 10 larvae per replicate is recommended.[11]
- Incubation: The containers are maintained under controlled conditions (e.g., 25°C, 60% RH, 16:8 light/dark photoperiod).[11]
- Mortality Assessment: Mortality is assessed after a specific period (e.g., 96 hours). Larvae that are moribund or have dropped from the leaves are considered knocked down, while completely motionless insects are counted as dead.[12]
- Data Analysis: The LC50 (lethal concentration for 50% of the population) values are calculated using probit analysis.

Bioassay for *Frankliniella occidentalis*

The protocol is similar to the one for *P. xylostella*, with appropriate modifications for the target insect and host plant (e.g., bean or cucumber leaf discs).

Mitochondrial Complex III Activity Assay

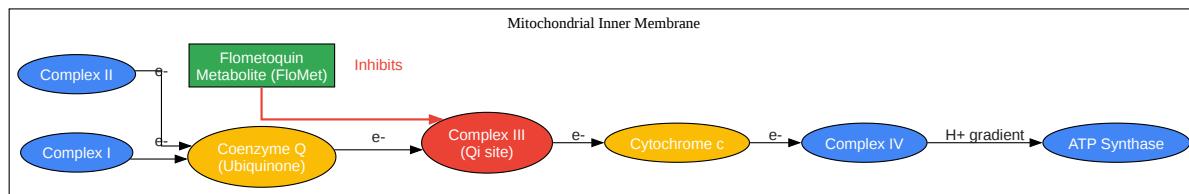
The inhibitory effect of **flometoquin** derivatives on mitochondrial complex III is determined by measuring the reduction of cytochrome c.

- Mitochondria Isolation: Mitochondria are isolated from target insects (e.g., houseflies, diamondback moths) by differential centrifugation.[7]
- Assay Buffer: A suitable assay buffer is prepared (e.g., containing sucrose, HEPES, and EGTA).
- Reaction Mixture: The reaction mixture in a 96-well plate typically contains the isolated mitochondria, the test compound at various concentrations, and other necessary reagents.
- Initiation of Reaction: The reaction is initiated by the addition of a substrate, such as decylubiquinol.

- Measurement: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm in kinetic mode.[13][14]
- Data Analysis: The IC50 (inhibitory concentration for 50% of the enzyme activity) values are calculated from the concentration-response curves.[5]

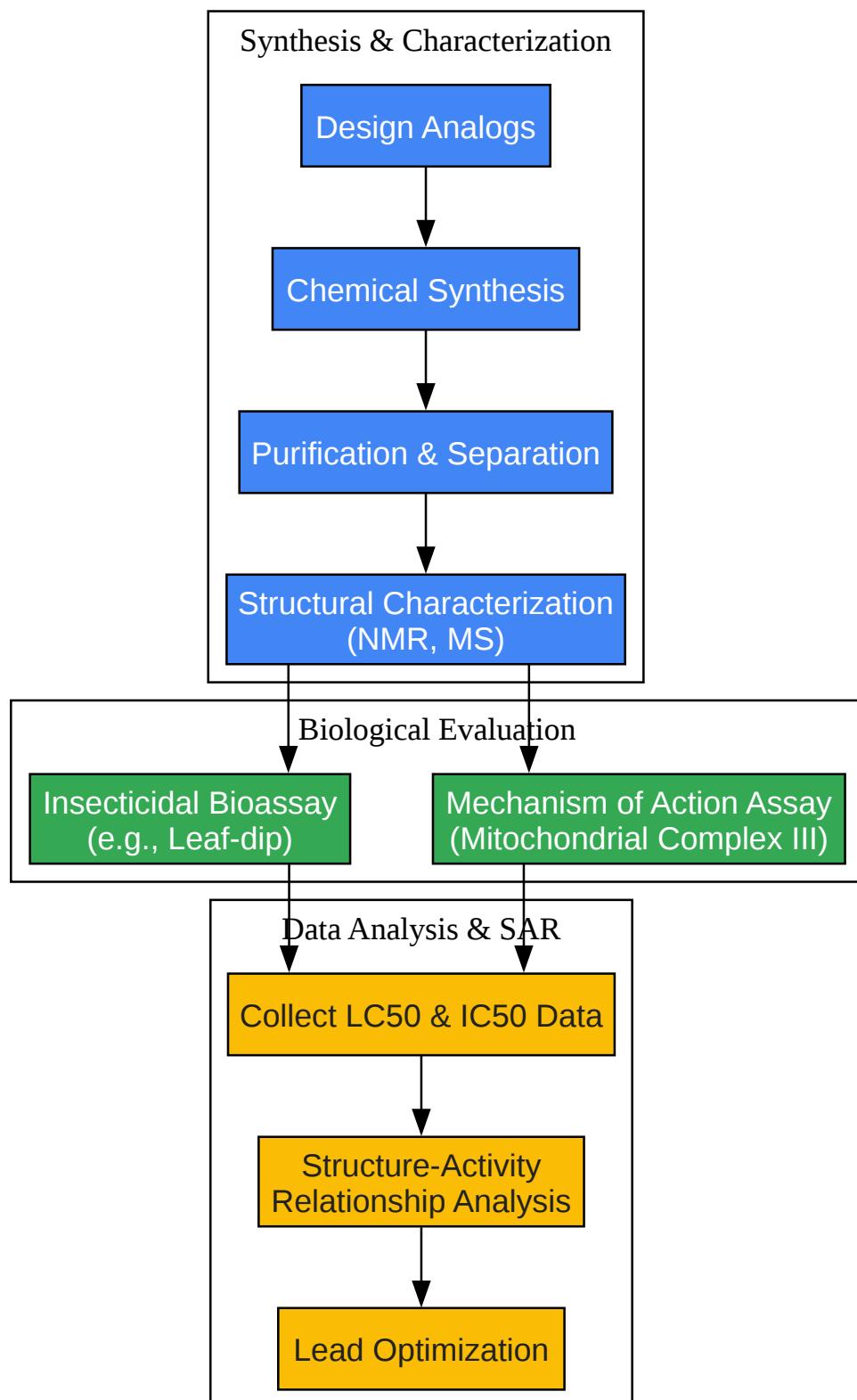
Visualizations

The following diagrams illustrate key concepts related to the SAR and mode of action of **flometoquin**.

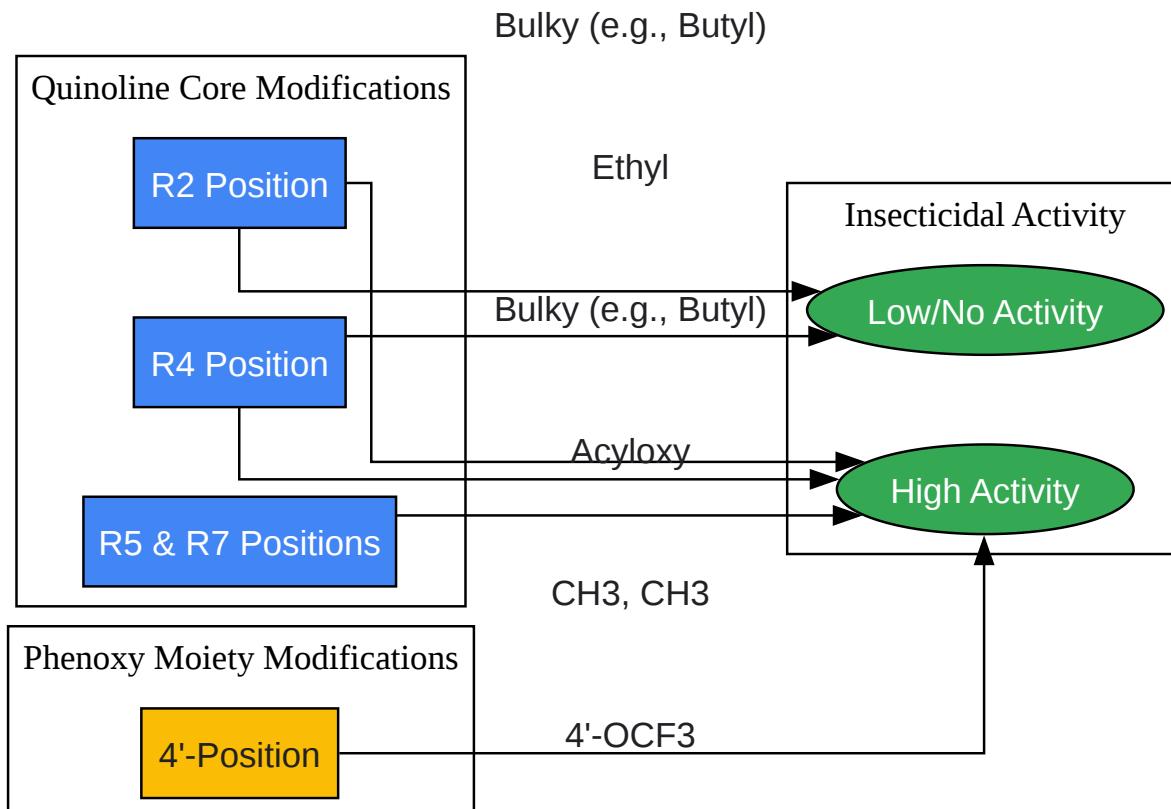


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Caption: Mode of action of **Flometoquin**'s active metabolite on the mitochondrial electron transport chain.

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Caption: General experimental workflow for the SAR study of **Flometoquin** derivatives.



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Caption: Logical relationships in the structure-activity of **Flometoquin** derivatives.

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